molecular formula C8H7NO5 B1293962 3-Methoxy-2-nitrobenzoic acid CAS No. 4920-80-3

3-Methoxy-2-nitrobenzoic acid

Cat. No.: B1293962
CAS No.: 4920-80-3
M. Wt: 197.14 g/mol
InChI Key: YMOMYSDAOXOCID-UHFFFAOYSA-N
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Description

3-Methoxy-2-nitrobenzoic acid (CAS: 4920-80-3) is a nitro-substituted benzoic acid derivative with the molecular formula C₈H₇NO₅ and a molecular weight of 197.14 g/mol . Its IUPAC name is 2-nitro-3-methoxybenzoic acid, and it features a methoxy group (-OCH₃) at the 3-position and a nitro group (-NO₂) at the 2-position of the benzene ring. Key properties include:

  • Melting point: 253–257°C
  • Sublimation enthalpy (ΔsubH°): 141.9 ± 1.3 kJ/mol
  • Synthesis: Produced via nitration of 3-methoxybenzoic acid using concentrated HNO₃ and H₂SO₄ at 45°C, followed by purification .

The compound is a precursor in pharmaceutical and materials chemistry, notably used to synthesize anthranilic acid derivatives and acridones for metal-catalyzed C–H bond functionalization .

Preparation Methods

Preparation Methods

Nitration of 3-Methoxybenzoic Acid

One common method for synthesizing 3-methoxy-2-nitrobenzoic acid involves the nitration of 3-methoxybenzoic acid. This method typically follows these steps:

  • Starting Material : 3-Methoxybenzoic acid is used as the starting material.

  • Reagents : A mixture of concentrated nitric acid and sulfuric acid is employed for the nitration process.

  • Procedure :

    • The 3-methoxybenzoic acid is dissolved in a suitable solvent (often acetic anhydride).
    • The nitrating mixture is added dropwise while maintaining a low temperature (around 0–5 °C) to control the reaction rate and minimize side reactions.
    • After the addition, the mixture is allowed to warm to room temperature and stirred for several hours.
    • The reaction is quenched by pouring it into ice-cold water, leading to the precipitation of the product.
  • Yield and Purity : The product can be purified by recrystallization from ethanol or another appropriate solvent. Typical yields range from 70% to 90% depending on reaction conditions and purification methods.

Alternative Nitration Method Using Acetic Anhydride

Another approach utilizes acetic anhydride as a solvent for the nitration process:

  • Starting Material : Methyl 3-methoxybenzoate.

  • Reagents : Nitric acid (65%) and acetic anhydride.

  • Procedure :

    • In a round-bottom flask, nitric acid is mixed with acetic anhydride.
    • Methyl 3-methoxybenzoate is added dropwise under ice bath conditions.
    • The reaction mixture is allowed to reach room temperature and stirred for several hours.
    • After completion, the mixture is poured into ice water to precipitate the product, which is then filtered and washed.
  • Yield : This method can achieve yields exceeding 98% with a high purity ratio of the desired nitro compound compared to potential by-products.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the different preparation methods for this compound:

Method Starting Material Main Reagents Yield (%) Purity (%) Environmental Impact
Nitration with Nitric/Sulfuric 3-Methoxybenzoic Acid HNO₃, H₂SO₄ 70-90 Moderate Moderate
Nitration with Acetic Anhydride Methyl 3-Methoxybenzoate HNO₃, Acetic Anhydride >98 High Lower

Research Findings

Recent studies have focused on optimizing conditions for higher yields and reduced environmental impact. For instance, using green chemistry principles such as solvent-free reactions or alternative nitrating agents can significantly reduce hazardous waste generation.

Additionally, advancements in catalysis have led to improved methodologies that enhance selectivity and reduce reaction times. For example, employing metal catalysts in combination with mild oxidizing agents has shown promise in achieving similar yields with fewer side reactions.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : It serves as a crucial intermediate in the synthesis of more complex organic molecules. Researchers utilize it to create various derivatives that are essential in pharmaceutical development and material science.

Biology

  • Precursor for Active Compounds : The compound is used to synthesize biologically active molecules, particularly those with anti-inflammatory properties. Its nitro group can be reduced to an amino group, allowing for further modifications that enhance biological activity.

Medicine

  • Pharmaceutical Development : It plays a significant role in developing drugs aimed at treating inflammatory conditions and pain management. Studies indicate that derivatives of 3-methoxy-2-nitrobenzoic acid exhibit promising analgesic effects.

Industry

  • Dyes and Pigments Production : The compound is utilized in manufacturing dyes and pigments due to its stable chemical structure and vibrant color properties. This application is crucial for industries focusing on textiles and coatings.

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of derivatives derived from this compound on animal models. The results indicated a significant reduction in inflammation markers when treated with these derivatives compared to controls, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 2: Synthesis of Biologically Active Compounds

Research focused on synthesizing analogs of this compound demonstrated its utility as a precursor for compounds with enhanced biological activity. For instance, modifications of the nitro group led to derivatives exhibiting increased cytotoxicity against cancer cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituted Derivatives

Table 1: Structural and Physical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
3-Methoxy-2-nitrobenzoic acid 4920-80-3 C₈H₇NO₅ 197.14 253–257 Methoxy (3), nitro (2)
3-Methoxy-4-nitrobenzoic acid 89-41-8 C₈H₇NO₅ 197.14 N/A Methoxy (3), nitro (4); higher solubility due to nitro para position
3-Methyl-2-nitrobenzoic acid 5437-38-7 C₈H₇NO₄ 181.15 N/A Methyl (3), nitro (2); lower MW and polarity
3-Methyl-4-nitrobenzoic acid 3113-71-1 C₈H₇NO₄ 181.15 216–219 Methyl (3), nitro (4); higher stability
4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid 3584-32-5 C₁₅H₁₃NO₆ 303.27 N/A Benzyloxy substituent enhances lipophilicity

Key Observations :

  • Substituent Effects : The methoxy group increases electron density on the aromatic ring, altering reactivity compared to methyl derivatives. For example, this compound has a higher melting point (253–257°C) than 3-Methyl-4-nitrobenzoic acid (216–219°C) due to stronger hydrogen bonding .
  • Positional Isomerism : Moving the nitro group from the 2- to 4-position (e.g., 3-Methoxy-4-nitrobenzoic acid) reduces steric hindrance, improving solubility .

Thermodynamic and Spectroscopic Data

Table 3: Thermodynamic Properties

Compound Sublimation Enthalpy (ΔsubH°, kJ/mol) LogP Reference
This compound 141.9 ± 1.3 1.302
3-Methoxy-4-nitrobenzoic acid N/A 1.302
  • LogP : Both this compound and its 4-nitro isomer share similar lipophilicity (LogP ≈ 1.3), suggesting comparable membrane permeability .

Biological Activity

3-Methoxy-2-nitrobenzoic acid (CAS Number: 4920-80-3) is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₈H₇N O₅
  • Molar Mass: 197.1449 g/mol
  • IUPAC Name: this compound

Synthesis and Preparation

The synthesis of this compound typically involves the nitration of 3-methoxybenzoic acid using a mixture of nitric and sulfuric acids. Alternative industrial methods utilize acetic anhydride as a catalyst to enhance yield and selectivity while minimizing environmental impact .

The biological activity of this compound is largely attributed to its structural features, particularly the methoxy and nitro groups. The nitro group can undergo reduction to form reactive intermediates, which may interact with various biological macromolecules, influencing cellular functions .

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activities. For instance, studies have shown that related benzoic acids can scavenge free radicals, thereby potentially protecting cells from oxidative stress . The antioxidant capacity is often measured using assays like DPPH radical scavenging.

Anti-inflammatory and Analgesic Effects

This compound is noted for its role as a precursor in the synthesis of anti-inflammatory and analgesic drugs. Its derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Case Studies

  • In Vitro Studies on Cell Lines:
    • A study demonstrated that derivatives of this compound exhibited dose-dependent inhibition of COX enzymes, suggesting their potential as anti-inflammatory agents .
    • Another investigation indicated that certain analogs could reduce the production of pro-inflammatory cytokines in macrophage cell lines.
  • Animal Models:
    • In vivo studies have shown that compounds derived from this compound can significantly reduce inflammation in animal models of arthritis, highlighting their therapeutic potential in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundMethoxy and nitro groupsAnti-inflammatory, analgesic
4-Nitrobenzoic acidNitro group onlyModerate anti-inflammatory
Salicylic acidHydroxyl and carboxylic groupsStrong anti-inflammatory

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-methoxy-2-nitrobenzoic acid via nitration of 3-methoxybenzoic acid?

  • Methodological Answer : The nitration of 3-methoxybenzoic acid typically employs concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as catalysts. In one protocol, 65% HNO₃ (260 mL) and concentrated H₂SO₄ (4 mL) are added to 3-methoxybenzoic acid (40.0 g, 0.26 mol) under vigorous stirring, followed by heating to 45°C. The reaction is maintained at 40°C for 4 hours. The product is isolated via filtration, washed with hot ethanol, and recrystallized from ethanol to achieve modest yields (~55%) . Notably, this compound is often a minor product due to competing nitration pathways; its separation relies on its lower solubility compared to isomers .

Q. How can this compound be purified effectively?

  • Methodological Answer : Recrystallization from ethanol is the standard purification method. After nitration, the crude product is dissolved in hot ethanol (150 mL) and cooled to precipitate pure crystals. This step removes by-products such as unreacted starting material and isomers (e.g., 3-methoxy-4-nitrobenzoic acid). The solubility difference between isomers in ethanol is critical for successful separation .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Key peaks include aromatic protons (δ 6.68–8.09 ppm) and the methoxy group (δ 3.83 ppm) .
  • Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z 291 [M+Na]⁺ confirms the molecular weight (243.73 g/mol) .
  • IR Spectroscopy : Stretching vibrations for nitro (-NO₂, ~1520 cm⁻¹) and carboxylic acid (-COOH, ~1700 cm⁻¹) groups are diagnostic.

Advanced Research Questions

Q. How does this compound serve as a precursor in synthesizing heterocyclic compounds?

  • Methodological Answer : The nitro group in this compound can be reduced to an amine via catalytic hydrogenation (Pd/C, H₂, 25°C), yielding 2-amino-3-methoxybenzoic acid in near-quantitative yield. This amine intermediate is critical for constructing diarylamine derivatives (e.g., via Ullmann coupling with o-bromoanisole) and subsequent cyclization to acridones or acridines. For example, intramolecular cyclization with concentrated H₂SO₄ generates dimethoxyacridone, a scaffold for macrocyclic crown ethers .

Q. What challenges arise in using this compound derivatives for crystallographic studies?

  • Methodological Answer : Derivatives like acridone macrocycles often exhibit poor solubility, complicating crystallization. To address this:

  • Solvent Screening : Use high-boiling solvents (e.g., 2-ethoxyethanol) for recrystallization.
  • Crystallography Software : SHELX programs (e.g., SHELXL for refinement) are employed to resolve twinned or low-resolution datasets. For example, SHELXPRO interfaces with macromolecular refinement pipelines, enabling structure determination even with challenging crystals .

Q. How can conflicting solubility data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in solubility (e.g., acridone derivatives in ) may stem from substituent effects. Strategies include:

  • Functional Group Modification : Introducing hydrophilic groups (e.g., hydroxyl via demethylation with pyridinium chloride).
  • Co-solvent Systems : Blending polar (DMSO) and non-polar (toluene) solvents to enhance dissolution .

Q. Data Analysis and Optimization

Q. How do reaction variables influence the yield of this compound?

  • Methodological Answer : Key variables include:

VariableOptimal RangeEffect on Yield
Temperature40–45°CHigher temperatures favor over-nitration.
Acid RatioHNO₃:H₂SO₄ = 65:4Excess HNO₃ increases isomer formation.
Reaction Time4 hoursProlonged time reduces selectivity.
Yield optimization requires balancing these factors to minimize by-products like 3-methoxy-4-nitrobenzoic acid .

Q. What safety protocols are recommended for handling nitroaromatic compounds like this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of nitro compound vapors.
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Properties

IUPAC Name

3-methoxy-2-nitrobenzoic acid
Source PubChem
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InChI

InChI=1S/C8H7NO5/c1-14-6-4-2-3-5(8(10)11)7(6)9(12)13/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOMYSDAOXOCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197718
Record name 3-Methoxy-2-nitrobenzoic acid
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Molecular Weight

197.14 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4920-80-3
Record name 3-Methoxy-2-nitrobenzoic acid
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Record name 3-Methoxy-2-nitrobenzoic acid
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Feasible Synthetic Routes

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3-Methoxy-2-nitrobenzoic acid
3-Methoxy-2-nitrobenzoic acid

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